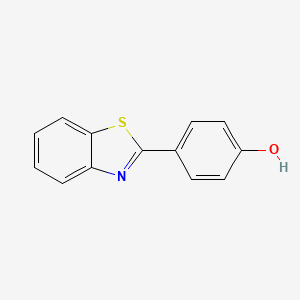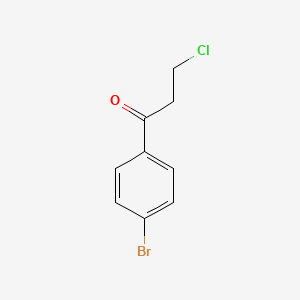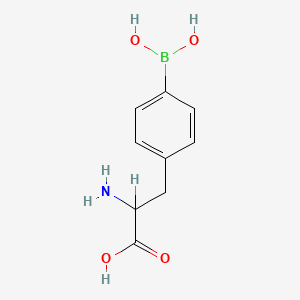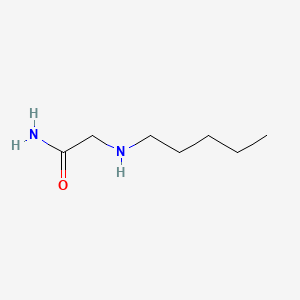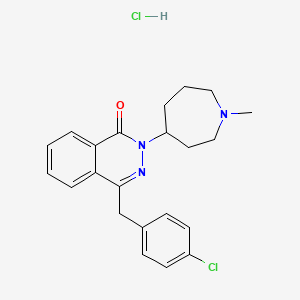
2-Benzylaniline
Vue d'ensemble
Description
2-Benzylaniline, also known as o-toluidine, is an organic compound of the aromatic amine class. It is an aromatic compound with a benzene ring attached to an aniline group. This compound is an important intermediate in the synthesis of various organic compounds. It is used in the production of dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in analytical chemistry and as a fuel additive.
Applications De Recherche Scientifique
Électropolymérisation
2-Benzylaniline : a été utilisé dans le procédé d'électropolymérisation pour créer des films de polymères conducteurs. Lorsqu'il est soumis à une oxydation électrochimique en solution aqueuse d'acide sulfurique, il produit un film adhérent à l'électrode de platine . Cette application est importante dans le développement de dispositifs électroniques et optoélectroniques.
Méthode d'extraction par solvant
Dans le domaine de la chimie analytique, This compound est utilisé dans la séparation de métaux trivalents tels que le gallium, l'indium et le thallium par des méthodes d'extraction par solvant . Ce processus est crucial pour la purification de ces métaux à des fins industrielles et de recherche diverses.
Inhibition du VEGF-2
En recherche médicale, des dérivés de This compound ont été conçus comme des inhibiteurs du facteur de croissance de l'endothélium vasculaire (VEGF)-2. Ces composés sont synthétisés pour cibler le domaine kinase du VEGFR-2, qui est essentiel dans l'étude de l'angiogenèse du cancer .
Chimie verte
This compound : est synthétisé à l'aide de techniques de chimie verte, en utilisant un extrait lyophilisé de jus de fruits naturels comme catalyseur acide naturel . Cette approche souligne l'importance de méthodes respectueuses de l'environnement en synthèse chimique.
Activité antioxydante
Les bases de Schiff dérivées de This compound ont montré une activité antioxydante potentielle. Ces composés sont synthétisés en utilisant des méthodologies de chimie verte et testés pour leur efficacité sur la peau humaine . Cette application est particulièrement pertinente dans l'industrie cosmétique pour développer des produits de soin de la peau.
Intermédiaires pharmaceutiques
Le composé sert d'intermédiaire dans la synthèse de molécules pharmaceutiquement importantes. Les bases de Schiff de This compound présentent des propriétés antibactériennes, antifongiques et herbicides, ce qui les rend précieuses dans l'industrie pharmaceutique .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Benzylaniline, also known as 2-Aminodiphenylmethane , is a compound that primarily targets benzylamine receptors in the body. These receptors play a crucial role in various biochemical processes, including signal transduction and cellular communication.
Mode of Action
The compound interacts with its targets through a process known as hydrogen bonding . This interaction results in changes in the conformation of the benzylamine receptors, which subsequently triggers a cascade of biochemical reactions within the cell .
Biochemical Pathways
The interaction of this compound with benzylamine receptors affects several biochemical pathways. One of the key pathways influenced is the benzylamine metabolic pathway . This pathway is responsible for the metabolism of benzylamine, a process that is crucial for maintaining cellular homeostasis .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound has good bioavailability, allowing it to effectively interact with its targets within the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific biochemical pathways that are affected. For instance, the compound’s interaction with benzylamine receptors can lead to changes in cellular signaling, potentially influencing cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . Therefore, these factors should be carefully controlled during the use of this compound to ensure optimal efficacy and stability.
Propriétés
IUPAC Name |
2-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBGCPUQNFAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182339 | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28059-64-5 | |
| Record name | 2-Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28059-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028059645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unexpected products formed during the thermal cyclization of 2-Benzylaniline derivatives?
A1: While six-membered heterocyclic compounds are expected, thermal cyclization of N-alkyl-2-Benzylaniline derivatives surprisingly yields 2-Phenylindole and 2,3-diphenylindole in addition to the anticipated acridine and anthracene products. []
Q2: How does the structure of the principal agent in a tablet formulation containing polyvinylpolypyrrolidone (PVPP) influence its dissolution rate after storage under high temperature and humidity?
A2: Research indicates that compounds with lower affinity for PVPP, like this compound, exhibit a more pronounced decrease in dissolution rate compared to compounds with higher affinity. This suggests that the interaction between the principal agent and PVPP plays a role in moisture absorption and subsequent dissolution behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





